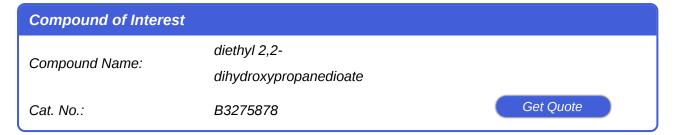


A Technical Guide to the Reactivity of Diethyl 2,2-Dihydroxypropanedioate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2-dihydroxypropanedioate, also known by several synonyms including diethyl ketomalonate hydrate, diethyl mesoxalate hydrate, and diethyl dihydroxymalonate, is a versatile gem-diol that serves as a valuable building block in organic synthesis. Its reactivity is centered around the electrophilic nature of the central carbonyl group in its anhydrous form, diethyl oxomalonate, with which it exists in equilibrium. This technical guide provides an indepth overview of the known reactions of **diethyl 2,2-dihydroxypropanedioate**, presenting key quantitative data, detailed experimental protocols for significant transformations, and visual representations of reaction pathways.

Core Reactions and Mechanistic Overviews

Diethyl 2,2-dihydroxypropanedioate readily undergoes a variety of chemical transformations, making it a key intermediate in the synthesis of diverse molecular architectures, including complex heterocyclic systems. The primary modes of reactivity involve nucleophilic additions to the central carbonyl carbon, cycloaddition reactions where it acts as a dienophile or enophile, and condensations with various nucleophiles.



Key Reactions of Diethyl 2,2- Dihydroxypropanedioate

This section details the primary classes of reactions involving **diethyl 2,2-dihydroxypropanedioate**, providing specific examples and experimental insights where available in the surveyed literature.

Aldol Addition Reactions

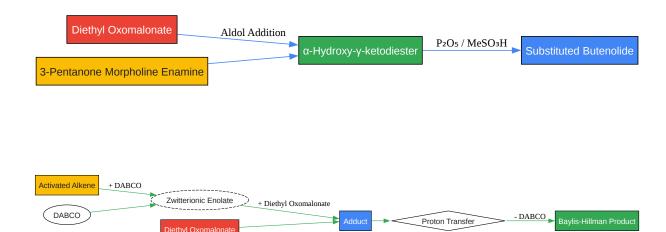
Diethyl oxomalonate, the anhydrous form of the title compound, readily participates in aldoltype reactions with enolates or their equivalents. A notable example is its reaction with the morpholine enamine of 3-pentanone, which yields an α -hydroxy- γ -ketodiester.[1] This intermediate can be further cyclized to a substituted butenolide.[1]

Experimental Protocol: Aldol Addition with Morpholine Enamine of 3-Pentanone

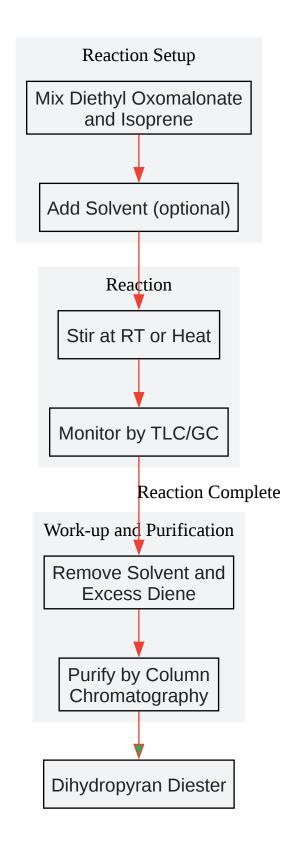
To a solution of the morpholine enamine of 3-pentanone in a suitable aprotic solvent such as anhydrous diethyl ether or tetrahydrofuran, a solution of diethyl oxomalonate is added dropwise at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic extracts are dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude α -hydroxy- γ -ketodiester can be purified by column chromatography on silica gel.

Logical Relationship of Aldol Addition and Subsequent Cyclization









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References

- 1. Diethyl oxomalonate Wikipedia [en.wikipedia.org]
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